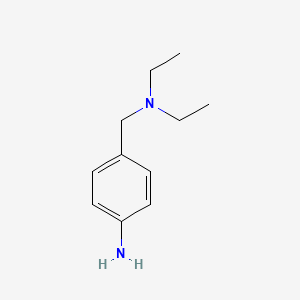

4-(Diéthylaminométhyl)aniline

Vue d'ensemble

Description

4-(Diethylaminomethyl)aniline is a chemical compound with the molecular formula C11H18N2 . It is also known by other names such as 4-[(Diethylamino)methyl]aniline and Benzenemethanamine, 4-amino-N,N-diethyl- .

Synthesis Analysis

The synthesis of 4-(Diethylaminomethyl)aniline involves the reaction of different functional groups of organic compounds. Enamines and dimethylamino imines are obtained when the DMF-DMA reagent is reacted with methylene, methyl, and amino groups . These products are formed in the intermediate step in the synthesis of many hetero rings .

Molecular Structure Analysis

The molecular structure of 4-(Diethylaminomethyl)aniline is represented by the InChI code: 1S/C11H18N2/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 . The molecular weight of this compound is 178.28 .

Chemical Reactions Analysis

The DMF-DMA reagent can react with different functional groups of organic compounds such as methylene, methyl, and amino groups . This reagent may also be used in the methylation reactions of nitrogen and oxygen atoms . In these reactions, the synthesis of compounds containing heterocyclic rings is especially noteworthy .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Diethylaminomethyl)aniline include a molecular weight of 178.28 .

Applications De Recherche Scientifique

. .

Réseaux organiques covalents (COF)

Ce composé a été utilisé dans le développement de réseaux organiques covalents (COF) liés par des imides . Les COF sont une classe de polymères poreux qui offrent une gamme d'applications potentielles, notamment le stockage de gaz, la catalyse et la délivrance de médicaments .

Captage du dioxyde de soufre (SO2)

Une application spécifique des COF modifiés par la 4-(diéthylaminométhyl)aniline est la capture du dioxyde de soufre (SO2) . Le SO2 est un polluant majeur émis par les centrales électriques au charbon, et sa capture est un défi environnemental important . Les COF modifiés ont montré une capacité de sorption molaire de SO2 exceptionnelle .

Stockage et séparation des gaz

La méso porosité et la grande surface des COF les rendent adaptés au stockage et à la séparation des gaz . Les COF fonctionnalisés peuvent servir d'adsorbants efficaces pour divers gaz .

Absorption chimique

Le composé a été utilisé dans le développement de liquides ioniques (IL) pour les procédés d'absorption chimique . Les IL fonctionnalisés par des groupes amines ont présenté une très forte capacité d'adsorption de SO2 .

Réhabilitation environnementale

Compte tenu de son rôle dans la capture de SO2, la this compound peut être considérée comme un composé important pour la réhabilitation environnementale . En contribuant à réduire les émissions de SO2, elle contribue à l'atténuation de la pollution atmosphérique et des risques sanitaires associés .

Safety and Hazards

Mécanisme D'action

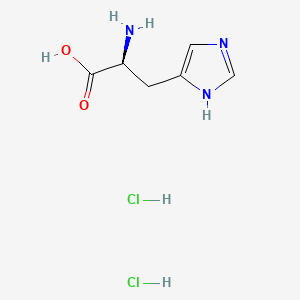

Biochemical Pathways

Aniline and its derivatives are known to undergo metabolic activation via N-hydroxylation . This process can lead to the formation of reactive metabolites, which may interact with various biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Diethylaminomethyl)aniline is currently unavailable . The compound’s pharmacokinetic profile would be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics.

Action Environment

The action, efficacy, and stability of 4-(Diethylaminomethyl)aniline can be influenced by various environmental factors . These may include the pH and composition of the biological milieu, the presence of other drugs or substances, and individual patient factors such as age, sex, genetics, and health status.

Propriétés

IUPAC Name |

4-(diethylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHLJRYAVLIEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284910 | |

| Record name | 4-(diethylaminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6406-73-1 | |

| Record name | 6406-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(diethylaminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(diethylamino)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

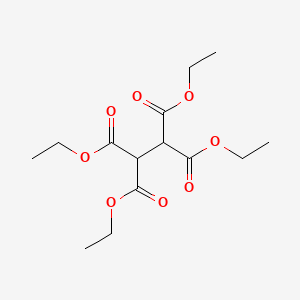

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

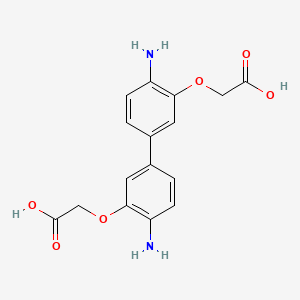

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)

![Phenol, 4-[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1606254.png)